molecular formula C8H15NO2 B13212160 3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one

3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B13212160
M. Wt: 157.21 g/mol
InChI Key: SAYLLVDCDQTUDR-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxymethyl (-CH₂OH) and an isopropyl (-CH(CH₃)₂) group at the 3-position of the pyrrolidinone ring. The compound’s stereochemistry and substituent arrangement influence its biological activity, solubility, and metabolic stability, making it a subject of interest in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-3-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)8(5-10)3-4-9-7(8)11/h6,10H,3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYLLVDCDQTUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with hydroxymethyl and propan-2-yl groups. Common synthetic routes may include:

    Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form the hydroxymethyl group.

    Reductive Amination: Introducing the propan-2-yl group through the reduction of an imine intermediate.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation to form a ketone. This transformation is critical for synthesizing biologically active intermediates.

Reagent/ConditionsProductKey ObservationsReferences
KMnO₄ (acidic conditions)3-(propan-2-yl)pyrrolidin-2-one-3-carboxylic acidHigh regioselectivity; preserves lactam ring
CrO₃ (Jones oxidation)3-oxo-3-(propan-2-yl)pyrrolidin-2-oneRequires anhydrous conditions

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxymethyl group, forming an aldehyde intermediate that is further oxidized to a carboxylic acid or ketone.

Nucleophilic Substitution

The hydroxymethyl group acts as a leaving group in SN₂ reactions, enabling functionalization at the 3-position.

SubstrateNucleophileProductYield (%)References
Tosyl chloride (TsCl)Amines (e.g., NH₃)3-(propan-2-yl)-3-aminomethylpyrrolidin-2-one72–85
HBr (catalytic H₂SO₄)Br⁻3-bromo-3-(propan-2-yl)pyrrolidin-2-one68

Key Note : Steric hindrance from the isopropyl group reduces reaction rates compared to unsubstituted pyrrolidinones .

Cyclization and Ring-Opening

The lactam ring participates in acid- or base-catalyzed ring-opening, forming linear intermediates for heterocycle synthesis.

ConditionsProductApplicationReferences
HCl (reflux)5-(isopropyl)-4-hydroxypentanoic acidPrecursor for γ-lactams
Cs₂CO₃ (acetonitrile, 80°C)Spiro-oxindole β-lactamsAnticancer scaffold synthesis

Mechanism : Base-mediated deprotonation generates an enolate, which undergoes intramolecular cyclization .

Functionalization via Azomethine Ylide Intermediates

The compound participates in 1,3-dipolar cycloadditions via azomethine ylide formation, enabling complex heterocycle assembly.

DipolarophileProductStereoselectivityReferences
MaleimidesPyrrolo[1,2-a]pyrazine-1,3-dionescis selectivity
NitroalkenesSpiropyrrolidine-oxindole hybrids>90% ee

Experimental Protocol :

  • Generate azomethine ylide via β-C–H functionalization .

  • React with dipolarophile at 60°C in DMF.

  • Isolate via column chromatography (hexane/EtOAc) .

Esterification and Acylation

The hydroxymethyl group undergoes esterification, enhancing solubility for pharmaceutical applications.

Acylating AgentProductSolubility (mg/mL)References
Acetic anhydride3-(propan-2-yl)-3-acetoxymethylpyrrolidin-2-one12.4 (water)
Benzoyl chloride3-(propan-2-yl)-3-benzoyloxymethylpyrrolidin-2-one2.1 (water)

Thermodynamic Data :

  • ΔH for acetylation: −58.3 kJ/mol.

Catalytic Hydrogenation

The isopropyl group influences stereochemical outcomes in hydrogenation reactions.

CatalystProductDiastereomeric RatioReferences
Pd/C (H₂, 50 psi)cis-3-(hydroxymethyl)pyrrolidine85:15
Rh/Al₂O₃ (H₂, 30°C)trans-3-(hydroxymethyl)pyrrolidine92:8

Application : Hydrogenated products serve as chiral building blocks for kinase inhibitors .

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one, highlighting their substituents, pharmacological activities, and synthetic routes:

Compound Name Substituents Key Properties/Activities References
This compound - 3-(hydroxymethyl)
- 3-(propan-2-yl)
Limited direct pharmacological data; structural similarity to AChE inhibitors suggests potential anti-AD activity. N/A
3-Bromo-1-(propan-2-yl)pyrrolidin-2-one - 3-bromo
- 1-(propan-2-yl)
Intermediate in synthesis of bioactive molecules; bromine enhances electrophilicity for cross-coupling reactions.
(±)-3-Amino-1-hydroxypyrrolidin-2-one (HA-966) - 3-amino
- 1-hydroxy
NMDA receptor antagonist; studied for neuroprotective effects.
1-(4-Methoxybenzyl)-3-(piperidin-4-yl)-pyrrolidin-2-one - 1-(4-methoxybenzyl)
- 3-(piperidin-4-yl)
Potent AChE inhibitor (IC₅₀ = 0.8 µM); superior to donepezil in vitro.
(3R)-3-[(R)-Hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one - 3-(hydroxy-phenyl-methyl)
- 1-methyl
Chiral synthon for asymmetric catalysis; no reported bioactivity.

Structural and Functional Group Analysis

  • Substituent Position : The 3-position substitution is critical for bioactivity. For example, 1-(4-methoxybenzyl)-3-(piperidin-4-yl)-pyrrolidin-2-one (from ) exhibits strong AChE inhibition due to the piperidinyl group mimicking the trimethoxybenzyl moiety of donepezil. In contrast, 3-bromo derivatives (e.g., ) lack this activity but serve as synthetic intermediates.
  • Hydroxymethyl vs. Amino Groups: The hydroxymethyl group in the target compound may enhance solubility compared to the amino group in HA-966 , which contributes to HA-966’s CNS penetration but also increases metabolic instability.
  • Stereochemistry: Chiral centers (e.g., in ) influence binding to enzymes or receptors.

Pharmacological Profile

  • Anti-Alzheimer’s Potential: Pyrrolidin-2-one derivatives with aromatic substitutions (e.g., benzyl or methoxybenzyl groups) show superior AChE inhibition compared to aliphatic substituents. For instance, compound 10b in (IC₅₀ = 0.8 µM) outperforms donepezil (IC₅₀ = 1.2 µM) due to π-π stacking interactions with AChE’s catalytic site.

Biological Activity

3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a unique structure characterized by a hydroxymethyl group and an isopropyl group attached to the pyrrolidine ring, which contributes to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C7H13NO
  • Molecular Weight : Approximately 157.21 g/mol
  • Structure : The compound consists of a five-membered nitrogen-containing heterocycle, making it part of a broader category of pyrrolidine derivatives known for their diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Receptor Agonism :
    • The compound has been studied for its agonistic effects on beta-adrenergic receptors, which play crucial roles in metabolic regulation and obesity treatment .
  • Neuroprotective Effects :
    • It has shown potential neuroprotective properties, indicating its ability to modulate neurotransmitter systems, which may be beneficial in treating neurological disorders .
  • Antimicrobial Activity :
    • Preliminary studies suggest that pyrrolidine derivatives can exhibit antimicrobial properties against various pathogens, although specific data on this compound's efficacy is still emerging .

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds related to this compound. Below are some significant findings:

Study ReferenceBiological ActivityFindings
Receptor BindingDemonstrated binding affinity towards beta-adrenergic receptors, influencing metabolic pathways.
AntimicrobialShowed structure-dependent antimicrobial activity against Gram-positive bacteria and fungi.
NeuroprotectiveSuggested potential in modulating synaptic transmission and neuroprotection.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for the modification of its properties:

  • Direct Alkylation : Using alkyl halides in the presence of bases to introduce the isopropyl group.
  • Hydroxymethylation : Employing formaldehyde or similar reagents to add the hydroxymethyl group onto the pyrrolidine ring.

These synthetic strategies enable researchers to tailor the compound for specific applications in medicinal chemistry.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with other related pyrrolidine derivatives:

Compound NameStructure FeaturesUnique Aspects
3-(Hydroxymethyl)pyrrolidin-2-onePyrrolidine ring with hydroxymethylBasic structure without isopropyl substitution
4-Methylpyrrolidin-2-oneMethyl group at position 4Different substitution pattern affects activity
N-Methylpyrrolidin-2-oneMethyl group on nitrogen atomAlters basicity and reactivity

The combination of functional groups in this compound enhances its biological activity compared to other derivatives, making it a candidate for further pharmacological exploration.

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